2-Amino-2-methyl-5-(2-methyl-1h-imidazol-1-yl)pentanoic acid
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Overview
Description
2-Amino-2-methyl-5-(2-methyl-1h-imidazol-1-yl)pentanoic acid is a compound that features an imidazole ring, which is a five-membered heterocyclic moiety containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of glyoxal and ammonia to form the imidazole ring, followed by subsequent functionalization to introduce the desired substituents .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of specific catalysts, temperature control, and purification techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-methyl-5-(2-methyl-1h-imidazol-1-yl)pentanoic acid can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or water .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with different oxidation states, while substitution reactions can introduce new functional groups to the imidazole ring .
Scientific Research Applications
2-Amino-2-methyl-5-(2-methyl-1h-imidazol-1-yl)pentanoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-Amino-2-methyl-5-(2-methyl-1h-imidazol-1-yl)pentanoic acid involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of immune responses .
Comparison with Similar Compounds
Similar Compounds
Metronidazole: A well-known antimicrobial agent with a similar imidazole structure.
Tinidazole: Another antimicrobial compound with an imidazole ring.
Omeprazole: A proton pump inhibitor used to treat gastric acid-related conditions, also containing an imidazole ring.
Uniqueness
2-Amino-2-methyl-5-(2-methyl-1h-imidazol-1-yl)pentanoic acid is unique due to its specific substitution pattern on the imidazole ring, which can confer distinct biological and chemical properties compared to other imidazole-containing compounds .
Properties
Molecular Formula |
C10H17N3O2 |
---|---|
Molecular Weight |
211.26 g/mol |
IUPAC Name |
2-amino-2-methyl-5-(2-methylimidazol-1-yl)pentanoic acid |
InChI |
InChI=1S/C10H17N3O2/c1-8-12-5-7-13(8)6-3-4-10(2,11)9(14)15/h5,7H,3-4,6,11H2,1-2H3,(H,14,15) |
InChI Key |
ZPHWBZDIVKWRHP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CN1CCCC(C)(C(=O)O)N |
Origin of Product |
United States |
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